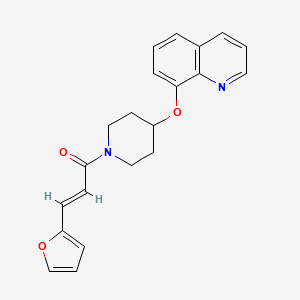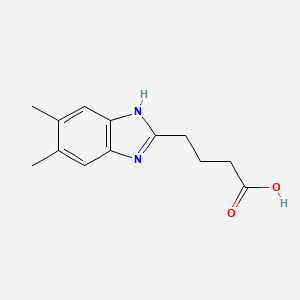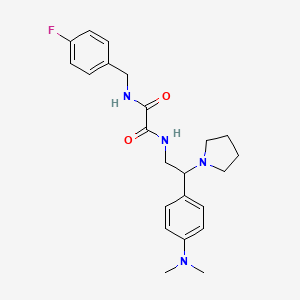![molecular formula C14H13BrClNO B2870184 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol CAS No. 763133-29-5](/img/structure/B2870184.png)
2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol” is a biochemical compound used for proteomics research . It has a molecular formula of C14H13BrClNO and a molecular weight of 326.62 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 326.62 and a molecular formula of C14H13BrClNO . It has a density of 1.5±0.1 g/cm3 and a boiling point of 441.7±45.0 °C at 760 mmHg . Unfortunately, the melting point was not available .Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
A study focused on the synthesis of acylthioureas, closely related to the compound , demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. This suggests potential applications of related compounds in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Corrosion Inhibition
Research on similar thiazole and thiadiazole derivatives, which are structurally related to the compound , has shown promising results in the field of corrosion inhibition, particularly for the protection of iron metal. The use of density functional theory and molecular dynamics simulations in this context highlights the potential application of these compounds in industrial processes such as metal pickling (Kaya et al., 2016).
Synthesis and Characterization of Complexes
A study on the synthesis and characterization of complexes with metals like Co, Ni, Cu, and Zn using a compound structurally related to 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol suggests potential applications in the field of coordination chemistry. The research includes physical, spectral, and analytical data, providing insights into the potential use of such compounds in developing new materials or catalysts (Bakirdere, Fellah, Canpolat, & Kaya, 2015).
Corrosion Inhibitors for Mild Steel
Investigations into the use of α-aminophosphonates, which share similarities with the compound , as corrosion inhibitors for mild steel in acidic environments such as hydrochloric acid, reveal potential applications in industrial maintenance and protection. This research combines experimental methods with theoretical approaches to understand the mechanisms of corrosion inhibition (Gupta et al., 2017).
Wirkmechanismus
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations . The specific interactions of this compound with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
Based on its structure, it might be involved in reactions at the benzylic position, which typically occur via an sn1 pathway, via the resonance-stabilized carbocation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s structure, its interactions with its targets, and its overall effectiveness .
Eigenschaften
IUPAC Name |
2-[(4-bromo-3-methylanilino)methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-9-6-12(3-4-13(9)15)17-8-10-7-11(16)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYZWVQLGLLNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763133-29-5 |
Source


|
| Record name | 2-((4-BROMO-3-METHYLANILINO)METHYL)-4-CHLOROPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2870103.png)
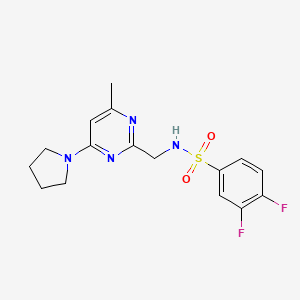
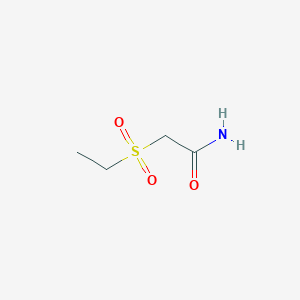
![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870109.png)



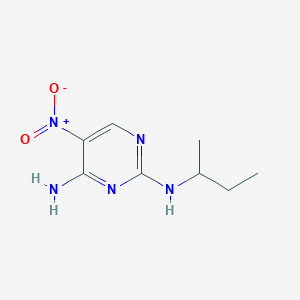
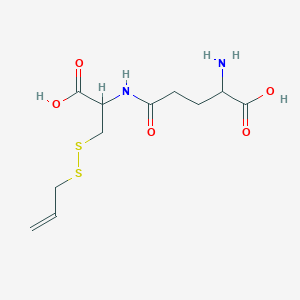
![1-[(3-Chlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2870119.png)
